molecular formula C25H24FNO7 B11042716 N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11042716
M. Wt: 469.5 g/mol
InChI Key: XPUIIQMBBYSGNF-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features multiple functional groups, including a fluorophenyl group, a hydroxy-methyl-oxo-pyran group, and a methoxy-benzodioxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the fluorophenyl ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.

    Synthesis of the hydroxy-methyl-oxo-pyran moiety: This step might involve a Claisen condensation followed by cyclization.

    Coupling of the intermediates: The final step involves coupling the fluorophenyl ethyl intermediate with the hydroxy-methyl-oxo-pyran intermediate under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE
  • N-[2-(4-BROMOPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE

Uniqueness

The uniqueness of N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H24FNO7

Molecular Weight

469.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C25H24FNO7/c1-14-9-19(28)23(25(30)34-14)18(16-10-20(31-2)24-21(11-16)32-13-33-24)12-22(29)27-8-7-15-3-5-17(26)6-4-15/h3-6,9-11,18,28H,7-8,12-13H2,1-2H3,(H,27,29)

InChI Key

XPUIIQMBBYSGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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